molecular formula C24H31FO7 B134672 21-O-Acetyl 6beta-Hydroxy Dexamethasone CAS No. 72559-77-4

21-O-Acetyl 6beta-Hydroxy Dexamethasone

Cat. No.: B134672
CAS No.: 72559-77-4
M. Wt: 450.5 g/mol
InChI Key: JRWHYZMBJNXZOF-VRCYOTQUSA-N
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Description

21-O-Acetyl 6beta-Hydroxy Dexamethasone (CAS 72559-77-4) is a characterized impurity and metabolite of the corticosteroid dexamethasone. With a molecular formula of C 24 H 31 FO 7 and a molecular weight of 450.5 g/mol , this compound serves as a critical quality control standard in pharmaceutical development and manufacturing. It is specifically utilized as an impurity reference material for analytical purposes, including method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and during the commercial production of Dexamethasone . This product is supplied with detailed characterization data compliant with regulatory guidelines and is intended for use as a reference standard to ensure the safety and efficacy of pharmaceutical products by accurately profiling and controlling impurity levels . The compound is for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers are advised to consult relevant scientific literature and pharmacopeial monographs for specific application protocols.

Properties

IUPAC Name

[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO7/c1-12-7-15-16-9-18(28)17-8-14(27)5-6-21(17,3)23(16,25)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)26/h5-6,8,12,15-16,18-19,28-29,31H,7,9-11H2,1-4H3/t12-,15+,16+,18-,19+,21+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWHYZMBJNXZOF-VRCYOTQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628410
Record name (6beta,11beta,16alpha)-9-Fluoro-6,11,17-trihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72559-77-4
Record name (6beta,11beta,16alpha)-9-Fluoro-6,11,17-trihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromohydrin Formation

The foundational step for introducing the 6β-hydroxy group involves stereospecific bromohydrin addition across the Δ⁵⁶ double bond of dexamethasone precursors. As detailed in US7071328B2, N-bromoacetamide in tetrahydrofuran (THF) achieves 80% yield of the 5α-bromo-6β-hydroxy isomer, with minor formation of the 5β-bromo-6α-hydroxy byproduct (20%). Key parameters include:

  • Temperature : Reactions conducted at 0–5°C minimize bromine migration.

  • Solvent polarity : THF enhances nucleophilic attack at C6, favoring β-hydroxylation.

Suarez Reagent Cyclization

The 6,19-oxide bridge is formed via irradiation of the bromohydrin intermediate with diacetoxyiodobenzene (Suarez reagent) and iodine in dichloromethane. This radical-mediated process achieves quantitative cyclization within 1 hour at 25°C, as reported in US7071328B2. The resulting 6,19-oxide intermediate is hydrolyzed under mild alkaline conditions (methanolic KOH, 15 minutes) to yield 6β-hydroxy dexamethasone.

Grignard-Based C16 Methylation and Subsequent Functionalization

Methyl Magnesium Bromide Addition

CN101397320A discloses a Grignard protocol for introducing the C16 methyl group using copper-complexed methyl magnesium bromide in tetrahydrofuran. This method avoids over-addition at other ketone sites (e.g., C3 or C20) by leveraging steric shielding from the 9β,11β-epoxy group. Yields exceed 70% after column purification.

Sequential Oxidation and Fluorination

Post-Grignard oxidation with pyridinium chlorochromate (PCC) regenerates the C20 ketone, while fluorination at C9 is achieved using HF-pyridine complexes. The 6β-hydroxy group is introduced via epoxide ring-opening of a 5,6-epoxy intermediate using aqueous HCl, as exemplified in US3876633A.

Regioselective 21-O-Acetylation Strategies

Acyl Chloride-Mediated Esterification

The 21-hydroxy group is selectively acetylated using acetyl chloride in dichloromethane with pyridine as a base. US7071328B2 reports 90–95% conversion under these conditions, with no observed acetylation at the 6β-hydroxy position due to steric hindrance. Purification via silica gel chromatography (hexane:ethyl acetate, 6:4) yields 98% pure product.

Kinetic vs. Thermodynamic Control

Comparative studies in CN101397320A demonstrate that acetylation at 25°C favors the 21-O-acetyl derivative, while elevated temperatures (60°C) risk transesterification at C17.

Industrial-Scale Optimization and Yield Data

StepReagents/ConditionsYield (%)Purity (%)Source
Bromohydrin formationN-bromoacetamide, THF, 0°C8085US7071328B2
CyclizationSuarez reagent, I₂, 300W lamps9590US7071328B2
Hydrolysis14% methanolic KOH, 25°C8892US7071328B2
AcetylationAcetyl chloride, pyridine, 25°C9298CN101397320A

Chemical Reactions Analysis

Types of Reactions

The compound 21-O-Acetyl 6beta-Hydroxy Dexamethasone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reference standard for the development of analytical methods. It is also used in the synthesis of other corticosteroids and related compounds.

Biology

In biological research, 21-O-Acetyl 6beta-Hydroxy Dexamethasone is used to study the mechanisms of inflammation and immune response. It is also used in cell culture studies to investigate its effects on various cell types.

Medicine

In medicine, this compound is used in the formulation of topical creams, ointments, and inhalers for the treatment of inflammatory and allergic conditions. It is particularly effective in reducing symptoms of asthma, eczema, and psoriasis.

Industry

In the pharmaceutical industry, this compound is used in the production of various corticosteroid medications. It is also used in the development of new drug formulations and delivery systems.

Mechanism of Action

The mechanism of action of 21-O-Acetyl 6beta-Hydroxy Dexamethasone involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes involved in inflammation and immune response. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Modifications

Compound Structural Features Key Modifications Impact References
21-O-Acetyl 6β-Hydroxy Dexamethasone 21-O-acetyl, 6β-OH Slower hydrolysis; altered metabolism and polarity .
Dexamethasone 21-Phosphate 21-phosphate ester Rapid hydrolysis to dexamethasone (peak plasma in 5 min); high bioavailability .
Dexamethasone 21-Sulphate 21-sulphate ester Delayed hydrolysis compared to phosphate; variable anti-inflammatory potency .
Dexamethasone 21-Acetate 21-acetyl ester (no 6β-OH) Moderate hydrolysis rate; lacks 6β-OH’s metabolic effects .
6β-Hydroxy Betamethasone 6β-OH on betamethasone backbone Increased polarity; reduced glucocorticoid potency vs. dexamethasone .
21-Hemiacetal Dexamethasone 21-methoxy group Stabilized hemiacetal structure; used in analytical standards .

Pharmacokinetic and Pharmacodynamic Comparisons

Hydrolysis Kinetics:
  • Dexamethasone 21-Phosphate : Rapidly hydrolyzed in human serum (t1/2 ~5 min), ensuring quick therapeutic onset .
  • 21-O-Acetyl Derivatives : Hydrolysis rates vary by species; human serum enzymes hydrolyze acetyl esters slower than phosphate (e.g., t1/2 ~90–100 min for isonicotinate ester) . This suggests prolonged release for the acetylated form.
Anti-inflammatory Potency:
  • Dexamethasone Phosphate/Sulphate : Equivalent potency to dexamethasone post-hydrolysis but differ in onset/duration due to ester stability .
  • 6β-Hydroxy Derivatives : The 6β-OH group may reduce glucocorticoid receptor binding efficiency, as seen in betamethasone analogs .
Metabolic Fate:
  • 21-O-Acetyl 6β-Hydroxy Dexamethasone : Predicted to undergo hepatic conversion to 6β-hydroxy metabolites, similar to dexamethasone’s primary metabolic pathway .
  • Betamethasone 17,21-Dipropionate : Dual esterification delays hydrolysis, extending duration but requiring species-specific enzyme activity for activation .

Biological Activity

21-O-Acetyl 6beta-Hydroxy Dexamethasone is a synthetic glucocorticoid derivative of dexamethasone, distinguished by an acetyl group at the 21st position and a hydroxyl group at the 6beta position. This compound exhibits significant biological activity, particularly in anti-inflammatory and immunosuppressive contexts, making it a valuable tool in both clinical and research settings.

The biological activity of this compound primarily involves its interaction with the glucocorticoid receptor (GR). Upon binding to the GR, the receptor-ligand complex translocates to the nucleus, where it influences gene expression related to inflammatory and immune responses. This action leads to:

  • Suppression of pro-inflammatory cytokines : The compound reduces the production of cytokines such as IL-1, IL-6, and TNF-alpha.
  • Inhibition of leukocyte migration : By modulating adhesion molecules and chemokines, it prevents leukocytes from reaching sites of inflammation.

Table 1: Comparison of Biological Activities

Activity TypeThis compoundDexamethasoneBetamethasone
Anti-inflammatoryHighHighHigh
ImmunosuppressiveModerateHighModerate
GR Binding AffinityHighModerateHigh

Clinical Studies

This compound has been utilized in various clinical studies to assess its efficacy in treating inflammatory and autoimmune disorders. For instance:

  • Case Study: Rheumatoid Arthritis : A study demonstrated significant improvement in symptoms when patients were treated with this compound, highlighting its potential as a therapeutic agent for managing chronic inflammatory conditions.
  • Case Study: Asthma Management : In a clinical trial involving asthmatic patients, administration of this glucocorticoid resulted in decreased airway inflammation and improved lung function metrics compared to placebo groups.

In Vitro Studies

In vitro studies have further elucidated the mechanisms by which this compound exerts its effects:

  • Cell Line Studies : Research using human fibroblast cell lines showed that treatment with this compound leads to a decrease in matrix metalloproteinase (MMP) production, which is critical in tissue remodeling during inflammation.
  • Cytotoxicity Assays : Various assays indicated that while this compound is effective against inflammatory cells, it does not exhibit significant cytotoxicity towards normal cells at therapeutic doses.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound suggests that its modifications enhance bioavailability and receptor affinity compared to its parent compound, dexamethasone. Key findings include:

  • Absorption : Rapid absorption following administration with peak plasma concentrations achieved within hours.
  • Metabolism : Primarily metabolized by hepatic cytochrome P450 enzymes, with implications for drug interactions in patients receiving concurrent medications.

Table 2: Pharmacokinetic Parameters

ParameterValue
Half-lifeApproximately 3-4 hours
Volume of distributionHigh (indicating extensive tissue binding)
ClearanceModerate

Q & A

Q. What are the recommended analytical methods for characterizing 21-O-Acetyl 6β-Hydroxy Dexamethasone, and how do they address structural ambiguity?

To confirm the identity and purity of 21-O-Acetyl 6β-Hydroxy Dexamethasone (CAS 72559-77-4), researchers should employ:

  • High-Performance Liquid Chromatography (HPLC) paired with UV detection to quantify purity and monitor degradation products .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to resolve structural ambiguities, particularly distinguishing the acetyl group at the 21-O position and hydroxylation at the 6β position .
  • Mass Spectrometry (MS) for molecular weight confirmation (C₂₄H₃₁FO₇, MW 434.5 g/mol) and isotopic pattern analysis .
    Data Table :
MethodKey ParametersPurpose
HPLCC18 column, acetonitrile/water gradient (40:60 to 70:30), 254 nm UVPurity assessment
NMRDMSO-d₆ solvent, 500 MHz for ¹H, DEPT-135 for ¹³CStructural elucidation

Q. How should researchers design synthesis protocols for 21-O-Acetyl 6β-Hydroxy Dexamethasone to ensure reproducibility?

Synthesis typically involves hydroxylation and acetylation of dexamethasone precursors. Key considerations:

  • Hydroxylation : Optimize reaction conditions (e.g., pH 7.5–8.0, 25–30°C) to favor 6β-hydroxylation over competing 6α isomers .
  • Acetylation : Use acetic anhydride in anhydrous dichloromethane with catalytic DMAP to achieve >95% yield at the 21-O position .
  • Purification : Employ silica gel chromatography (ethyl acetate/hexane, 7:3) to isolate the target compound .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in bioanalytical data for 21-O-Acetyl 6β-Hydroxy Dexamethasone, such as inconsistent recovery rates in biological matrices?

Inconsistent recovery in plasma or tissue homogenates may arise from:

  • Protein Binding : Serum albumin (e.g., human serum albumin) binds glucocorticoids, reducing free drug availability. Use equilibrium dialysis or ultrafiltration to quantify unbound fractions .
  • Metabolic Instability : Monitor 6β-hydroxylase activity in liver microsomes to assess metabolic conversion rates. Adjust incubation conditions (e.g., NADPH concentration) to stabilize the compound .
  • Matrix Effects : Validate LC-MS/MS methods with deuterated internal standards (e.g., 21-O-Acetyl 6β-Hydroxy Cortisol-d4) to correct for ionization suppression .

Q. How do researchers evaluate the compound’s stability under varying storage conditions, and what methodological controls are essential?

Stability studies should include:

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/alkaline conditions (pH 1–13) to identify degradation pathways .
  • Long-Term Storage : Store at −20°C in amber vials under nitrogen to prevent oxidation. Monitor water content (<0.1% via Karl Fischer titration) to avoid hydrolysis .
    Data Table :
ConditionDegradation ProductMitigation Strategy
Light6β-hydroxy derivativesUse light-resistant containers
HumidityAcetic acid (from acetyl hydrolysis)Desiccant-added packaging

Q. What in vitro and in vivo models are appropriate for studying the anti-inflammatory efficacy of 21-O-Acetyl 6β-Hydroxy Dexamethasone?

  • In Vitro : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α suppression. Compare IC₅₀ values to dexamethasone to assess potency .
  • In Vivo : Employ murine models of contact dermatitis or arthritis. Dose ranges (0.1–5 mg/kg) should account for interspecies metabolic differences (e.g., CYP3A4 vs. CYP3A11 activity) .

Methodological Challenges and Solutions

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?

Discrepancies may result from:

  • Pharmacokinetic Variability : Conduct bioavailability studies using radiolabeled 21-O-Acetyl 6β-Hydroxy Dexamethasone (³H or ¹⁴C) to track tissue distribution .
  • Species-Specific Metabolism : Compare hepatic clearance rates across species (e.g., mouse vs. human microsomes) to adjust dosing regimens .

Q. What strategies ensure batch-to-batch consistency in custom synthesis for sensitive assays?

  • Quality Control : Require HPLC purity ≥98%, peptide content analysis, and residual solvent profiling (e.g., dichloromethane <50 ppm) .
  • Stability-Indicating Assays : Use accelerated stability protocols (40°C/75% RH for 6 months) to predict shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.